ONO-8590580: A Technical Guide to its Mechanism of Action as a GABA-A α5 Negative Allosteric Modulator
ONO-8590580: A Technical Guide to its Mechanism of Action as a GABA-A α5 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-8590580 is a novel, orally bioavailable small molecule that acts as a selective negative allosteric modulator (NAM) of the GABA-A α5 receptor.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of ONO-8590580, summarizing key preclinical data, detailing experimental methodologies, and visualizing its interaction with relevant signaling pathways. The compound has demonstrated pro-cognitive effects in animal models, suggesting its therapeutic potential for treating cognitive impairments associated with conditions like Alzheimer's disease.[3]
Introduction: The Role of GABA-A α5 Receptors in Cognition
The γ-aminobutyric acid type A (GABA-A) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. The α5 subunit-containing GABA-A receptors are highly expressed in the hippocampus, a brain region critical for learning and memory. These receptors are known to play a significant role in modulating cognitive processes. Negative allosteric modulators of the GABA-A α5 receptor are hypothesized to enhance cognitive function by reducing the tonic inhibitory influence on hippocampal neurons, thereby facilitating synaptic plasticity.
Core Mechanism of Action of ONO-8590580
ONO-8590580 selectively binds to the benzodiazepine (B76468) site of GABA-A receptors containing the α5 subunit.[1] As a negative allosteric modulator, it does not directly block the receptor but rather reduces the ability of GABA to elicit chloride ion influx. This modulation of GABAergic inhibition is believed to be the primary mechanism underlying its pro-cognitive effects.
Signaling Pathway
The binding of ONO-8590580 to the α5-containing GABA-A receptor leads to a conformational change that decreases the receptor's affinity for GABA or reduces the efficacy of GABA-induced channel opening. This results in a diminished inhibitory postsynaptic current, which in turn can lead to an enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for ONO-8590580.
Table 1: In Vitro Pharmacology of ONO-8590580
| Parameter | Value | Receptor/Assay |
| Binding Affinity (Ki) | 7.9 nM | Recombinant human GABA-A α5 receptors |
| Functional Activity (EC50) | 1.1 nM | GABA-induced Cl- channel activity |
| Maximal Inhibition | 44.4% | GABA-induced Cl- channel activity |
Table 2: In Vivo Receptor Occupancy of ONO-8590580 in Rats
| Oral Dose | Hippocampal GABA-A α5 Occupancy (1h post-dose) |
| 1 mg/kg | ~40% |
| 3 mg/kg | ~60% |
| 10 mg/kg | ~80% |
| 20 mg/kg | ~90% |
Table 3: In Vivo Efficacy of ONO-8590580 in Rodent Models
| Model | Effect | Oral Dose |
| MK-801-induced memory deficit (Passive Avoidance) | Significant prevention of memory deficit | 3-20 mg/kg |
| Scopolamine-induced cognitive deficit (8-arm radial maze) | Improvement in cognitive deficit | 20 mg/kg |
| MK-801-induced cognitive deficit (8-arm radial maze) | Improvement in cognitive deficit | 20 mg/kg |
Table 4: Safety Profile of ONO-8590580 in Rodents
| Test | Effect | Oral Dose |
| Elevated Plus Maze | No anxiogenic-like effect | 20 mg/kg |
| Pentylenetetrazole-induced Seizure | No proconvulsant effect | 20 mg/kg |
Experimental Protocols
Radioligand Binding Assay
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Objective: To determine the binding affinity of ONO-8590580 for the human GABA-A α5 receptor.
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Method:
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Membranes from HEK293 cells stably expressing the human α5β3γ2 subunit of the GABA-A receptor were used.
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Membranes were incubated with [3H]Ro 15-1788, a known benzodiazepine site radioligand, and varying concentrations of ONO-8590580.
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Non-specific binding was determined in the presence of a saturating concentration of clonazepam.
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Following incubation, the membranes were harvested by rapid filtration and the radioactivity was quantified by liquid scintillation counting.
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The Ki value was calculated using the Cheng-Prusoff equation.
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Electrophysiology Assay
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Objective: To assess the functional activity of ONO-8590580 on GABA-induced chloride currents.
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Method:
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Whole-cell patch-clamp recordings were performed on HEK293 cells stably expressing the human α5β3γ2 GABA-A receptor.
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Cells were clamped at a holding potential of -70 mV.
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GABA was applied to elicit a chloride current.
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ONO-8590580 was co-applied with GABA at various concentrations to determine its effect on the GABA-induced current.
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The EC50 and maximal inhibition were calculated from the concentration-response curve.
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In Vivo Receptor Occupancy Study
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Objective: To measure the occupancy of GABA-A α5 receptors in the rat hippocampus after oral administration of ONO-8590580.
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Method:
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Male Sprague-Dawley rats were orally administered with vehicle or ONO-8590580 (1-20 mg/kg).
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One hour post-dosing, a tracer dose of [3H]Ro 15-4513, a radioligand for the benzodiazepine site, was injected intravenously.
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After a further 10 minutes, the rats were euthanized, and the hippocampi were dissected.
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The amount of radioactivity in the hippocampus was measured to determine the specific binding of the tracer.
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Receptor occupancy was calculated by comparing the specific binding in the drug-treated group to the vehicle-treated group.
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Behavioral Assays
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Objective: To evaluate the effect of ONO-8590580 on learning and memory in a fear-motivated task.
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Method:
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The apparatus consisted of a brightly lit compartment and a dark compartment connected by a guillotine door.
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On the training day, rats were placed in the lit compartment. Upon entering the dark compartment, they received a mild foot shock.
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ONO-8590580 or vehicle was administered orally before the training. Memory deficit was induced by intraperitoneal injection of MK-801.
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24 hours later, the rats were placed back in the lit compartment, and the latency to enter the dark compartment was recorded as a measure of memory retention.
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Objective: To assess spatial working and reference memory.
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Method:
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The maze consisted of a central platform with eight arms radiating outwards, some of which were baited with food.
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Rats were trained to find the baited arms.
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Cognitive deficit was induced by scopolamine (B1681570) or MK-801. ONO-8590580 or vehicle was administered orally before the test.
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The number of errors (re-entry into already visited arms) and the time to find all baited arms were recorded.
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Conclusion
ONO-8590580 is a potent and selective GABA-A α5 negative allosteric modulator with a clear mechanism of action. Preclinical data strongly support its potential as a cognitive enhancer. Its ability to improve memory and learning in rodent models, coupled with a favorable safety profile at effective doses, makes it a promising candidate for further development in the treatment of cognitive disorders. The detailed experimental protocols provided in this guide offer a basis for the replication and extension of these findings.
References
- 1. ONO-8590580, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of ONO-8590580: A novel, potent and selective GABAA α5 negative allosteric modulator for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
